![molecular formula C22H24IOP B14605285 Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide CAS No. 61037-66-9](/img/structure/B14605285.png)
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is an organophosphorus compound with a complex structure It contains a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide typically involves the reaction of diphenylphosphine with 2-[(propan-2-yl)oxy]phenyl iodide in the presence of a methylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
Uniqueness
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is unique due to the presence of the 2-[(propan-2-yl)oxy]phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61037-66-9 |
|---|---|
Molekularformel |
C22H24IOP |
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
methyl-diphenyl-(2-propan-2-yloxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24OP.HI/c1-18(2)23-21-16-10-11-17-22(21)24(3,19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-18H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GNIIQPRMRDGXBY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


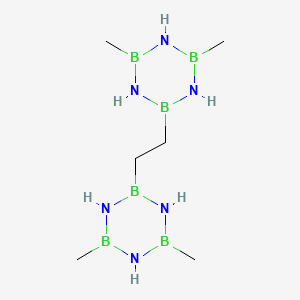

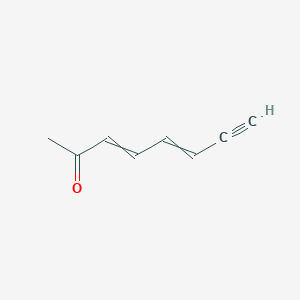
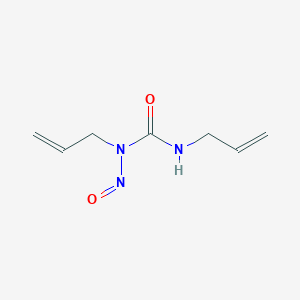
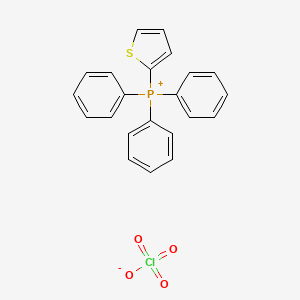
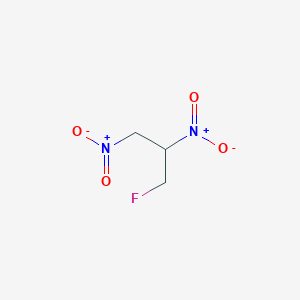

![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

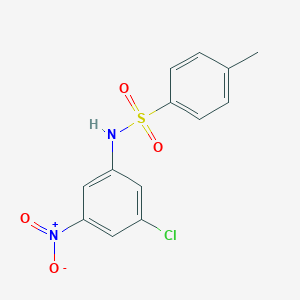
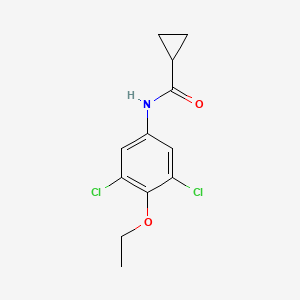
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)

![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
